

# An In-depth Technical Guide to the Chemical Structure and Synthesis of KB130015

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## Compound of Interest

Compound Name: KB130015

Cat. No.: B1673360

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This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activities of **KB130015**, a novel antiarrhythmic compound. The information is tailored for researchers, scientists, and professionals in the field of drug development.

## Chemical Structure of KB130015

**KB130015**, also known as 2-methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran, is a derivative of the potent antiarrhythmic drug amiodarone.[1][2] Its design aimed to retain the antiarrhythmic efficacy of amiodarone while mitigating its toxicity profile.[3][4] The key structural modifications include the replacement of the tertiary amino group in amiodarone with a carboxylic acid group and the substitution of the butyl group with a methyl group to reduce lipophilicity and cellular accumulation.[5]

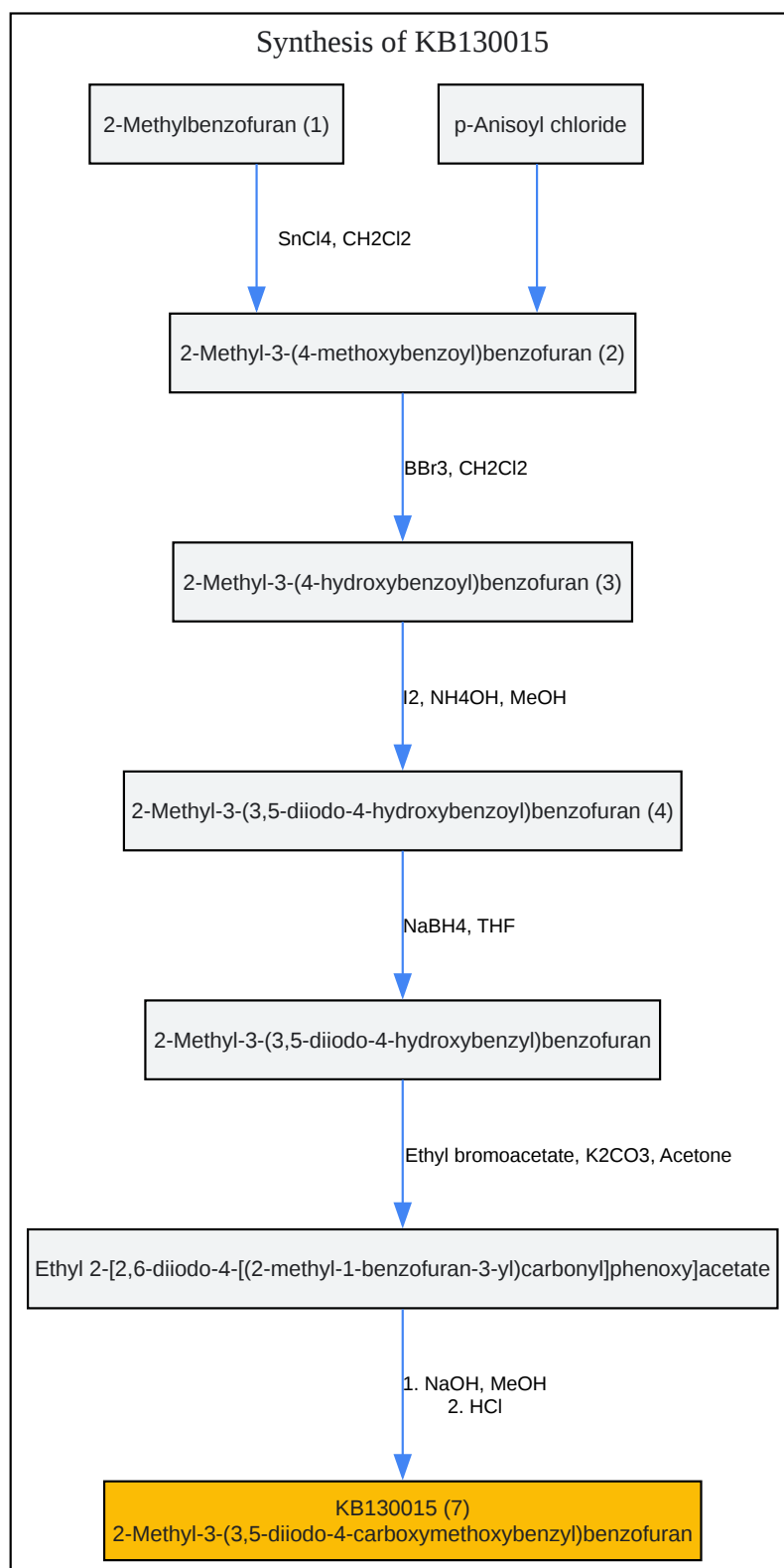
### Chemical Details:

- Formal Name: 2-[2,6-diiodo-4-[(2-methyl-3-benzofuranyl)methyl]phenoxy]-acetic acid[2]
- CAS Number: 147030-48-6[2][6]
- Molecular Formula: C<sub>18</sub>H<sub>14</sub>I<sub>2</sub>O<sub>4</sub>[2][7]
- Molecular Weight: 548.11 g/mol [7]
- SMILES: O=C(COC1=C(I)C=C(CC2=C(C)OC3=C2C=CC=C3)C=C1I)O[2]

## Synthesis of KB130015

The synthesis of **KB130015** involves a multi-step process starting from 2-methylbenzofuran.[5]

The following diagram illustrates the synthetic pathway.



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Synthesis pathway of **KB130015**.

## Quantitative Biological Data

**KB130015** exhibits a complex pharmacological profile, interacting with multiple ion channels and receptors. The following table summarizes its key quantitative biological activities.

Target	Action	Species/Cell Line	IC <sub>50</sub> / EC <sub>50</sub>	Reference
hERG1 (K <sub>v</sub> 11.1)	Activation	HEK 293 cells	EC <sub>50</sub> = 12 μM	[6][8][9]
Block (at high voltages)	Native and recombinant	-	[1][9]	
Thyroid Hormone Receptor α (hThRα <sub>1</sub> )	Antagonist	CHO-K1 cells	IC <sub>50</sub> = 4.5 μM	[6]
Thyroid Hormone Receptor β (hThRβ <sub>1</sub> )	Antagonist	CHO-K1 cells	IC <sub>50</sub> = 5.1 μM	[6]
Na <sup>+</sup> Channels	Slows inactivation kinetics	Guinea pig, rabbit, and pig ventricular myocytes	K <sub>0.5</sub> ≈ 2 μM	[10]
Shifts steady-state inactivation	-	K <sub>0.5</sub> ≈ 6.9 μM	[10]	
L-type Ca <sup>2+</sup> Current (I <sub>Ca-L</sub> )	Decrease in amplitude	Pig ventricular myocytes	~30% at 10 μM	[6]
G-protein Gated K <sup>+</sup> Channels (IK(ACh))	Inhibition	Atrial myocytes	K <sub>0.5</sub> ≈ 0.6 - 0.9 μM	[10]
ATP-gated K <sup>+</sup> Channels (IK(ATP))	Inhibition	Atrial myocytes	-	[10]
Large-conductance Ca <sup>2+</sup> -activated K <sup>+</sup> (BKCa) channels	Activation	HEK 293 cells	EC <sub>50</sub> = 20.2 μM	[2]

## Experimental Protocols

The synthesis of **KB130015** is carried out in several steps as previously described.[\[5\]](#)

- Step 1: Synthesis of 2-Methyl-3-(4-methoxybenzoyl)benzofuran (2): A mixture of 2-methylbenzofuran and p-anisoyl chloride in dry dichloromethane is cooled to 5°C. Tin(IV) chloride ( $\text{SnCl}_4$ ) is added dropwise, and the reaction is stirred.[\[5\]](#)
- Step 2: Synthesis of 2-Methyl-3-(4-hydroxybenzoyl)benzofuran (3): Compound 2 is treated with boron tribromide ( $\text{BBr}_3$ ) in dichloromethane.
- Step 3: Synthesis of 2-Methyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran (4): Compound 3 is reacted with iodine and ammonium hydroxide in methanol.
- Step 4: Synthesis of 2-Methyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran: The ketone in compound 4 is reduced using sodium borohydride ( $\text{NaBH}_4$ ) in tetrahydrofuran (THF).
- Step 5: Synthesis of Ethyl 2-[2,6-diiodo-4-[(2-methyl-1-benzofuran-3-yl)carbonyl]phenoxy]acetate: The product from step 4 is reacted with ethyl bromoacetate in the presence of potassium carbonate in dry acetone.[\[4\]](#)
- Step 6: Synthesis of **KB130015** (7): The ethyl ester is hydrolyzed using sodium hydroxide in methanol, followed by acidification with hydrochloric acid to yield the final product.[\[4\]](#)[\[5\]](#)

The effects of **KB130015** on various ion channels were investigated using patch-clamp and two-electrode voltage-clamp techniques.[\[1\]](#)[\[8\]](#)

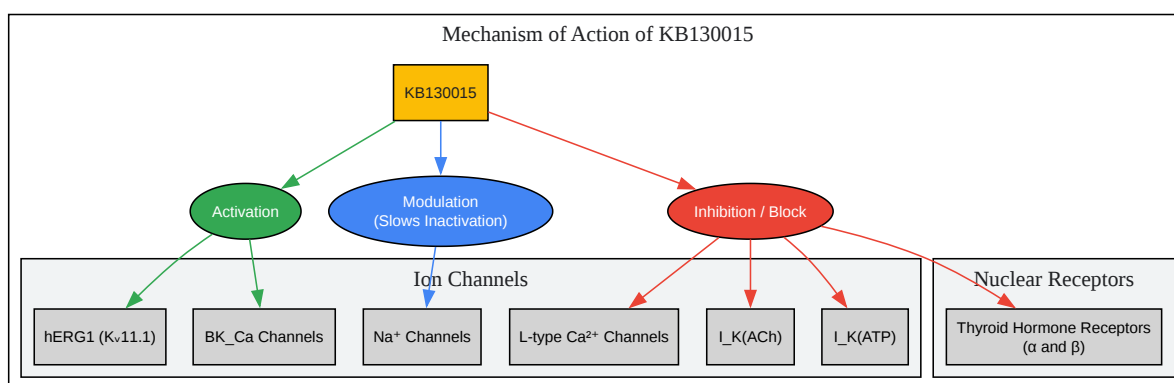
- Cell Culture: Human Embryonic Kidney (HEK) 293 cells are cultured and transiently transfected with the cDNA encoding the ion channel of interest (e.g., hERG1).
- Solutions: **KB130015** is dissolved in dimethylsulfoxide (DMSO) to create a stock solution and then diluted to the final concentration in the extracellular solution just before the experiment.[\[8\]](#)
- Recording: Whole-cell currents are recorded using a patch-clamp amplifier. The holding potential and voltage protocols are specific to the ion channel being studied. For example, to

study hERG1 channels, a typical protocol involves depolarizing steps to various potentials from a holding potential of -80 mV, followed by a repolarizing step to elicit tail currents.[8]

- Data Analysis: Current amplitudes are measured and plotted against the test potential to generate current-voltage relationships. The voltage dependence of activation is determined by fitting the tail current amplitudes to a Boltzmann function.

## Signaling Pathways and Mechanism of Action

**KB130015** has a multi-faceted mechanism of action, primarily targeting ion channels involved in cardiac repolarization and thyroid hormone receptors.



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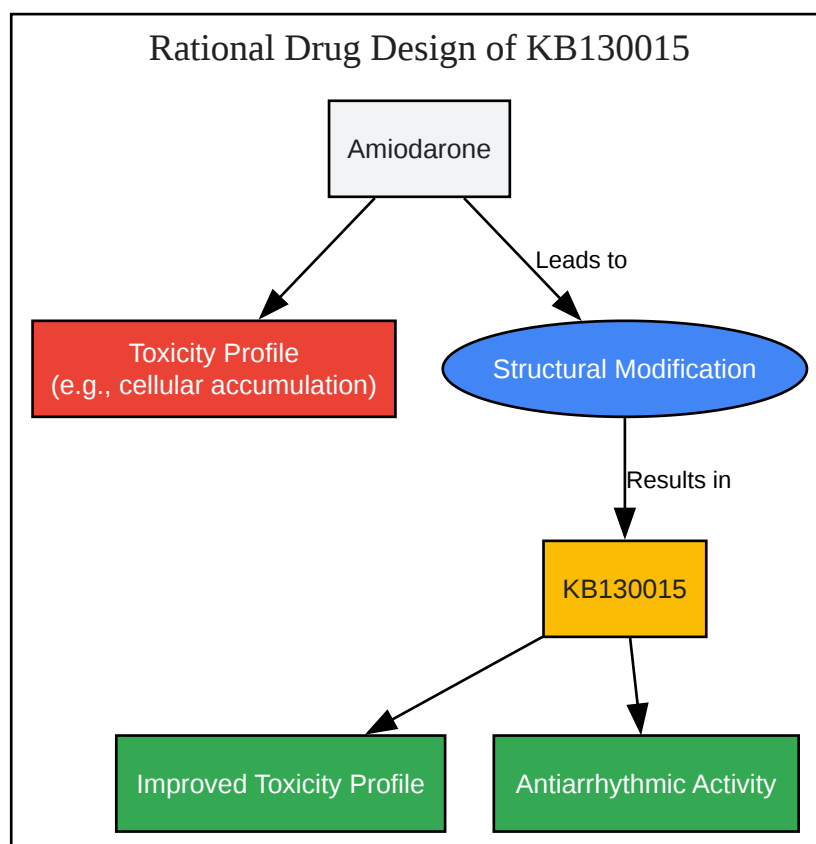
*Signaling pathways modulated by **KB130015**.*

**KB130015** activates hERG1 potassium channels, which is a novel mechanism for an amiodarone derivative, as amiodarone itself is a hERG1 blocker.[8][9] This activation is achieved by accelerating the activation kinetics of the channel and shifting its voltage-dependent activation to more negative potentials.[8][9] The binding site for **KB130015** on the hERG1 channel is presumed to be on the cytosolic side of the pore.[8][9]

In addition to its effects on hERG1, **KB130015** also modulates other ion channels, contributing to its overall antiarrhythmic profile. It slows the inactivation of sodium channels and inhibits L-type calcium currents, as well as G-protein gated and ATP-sensitive potassium channels.[10] Furthermore, its antagonistic activity at thyroid hormone receptors is believed to contribute to its antiarrhythmic action, similar to amiodarone.[4][5]

## Logical Relationships and Drug Design

The development of **KB130015** from amiodarone is a clear example of rational drug design aimed at improving the safety profile of a potent therapeutic agent.



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*Logical relationship in the design of **KB130015**.*

By replacing the tertiary amino group of amiodarone with a carboxylic acid and the butyl group with a methyl group, the developers of **KB130015** aimed to reduce the lipophilicity and prevent the lysosomal trapping that contributes to amiodarone's toxicity.[5] This strategic modification



led to a compound that retains the desired electrophysiological properties consistent with antiarrhythmic activity while exhibiting an improved toxicity profile in preliminary studies.[3][5]

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